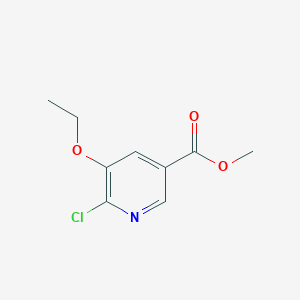
2-Nitro-5-((trimethylsilyl)ethynyl)pyridine
概要
説明
2-Nitro-5-((trimethylsilyl)ethynyl)pyridine: is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the second position and a trimethylsilanylethynyl group (-Si(CH3)3) at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine typically involves the nitration of a pyridine derivative followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The trimethylsilanylethynyl group can be introduced through a subsequent reaction with trimethylsilylacetylene under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality product.
化学反応の分析
Types of Reactions: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-5-trimethylsilanylethynyl-pyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitro and trimethylsilanylethynyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its nitro and trimethylsilanylethynyl groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Molecular Targets and Pathways:
Nitro Group: Can interact with enzymes and proteins through redox reactions, potentially leading to the inhibition of enzymatic activity or the generation of reactive oxygen species (ROS).
Trimethylsilanylethynyl Group: Can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
2-Nitro-5-ethynyl-pyridine: Lacks the trimethylsilanylethynyl group, resulting in different chemical properties and reactivity.
2-Nitro-5-trimethylsilanyl-pyridine:
2-Nitro-5-trimethylsilanylethynyl-benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both nitro and trimethylsilanylethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of applications in scientific research and industry.
特性
分子式 |
C10H12N2O2Si |
|---|---|
分子量 |
220.30 g/mol |
IUPAC名 |
trimethyl-[2-(6-nitropyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C10H12N2O2Si/c1-15(2,3)7-6-9-4-5-10(11-8-9)12(13)14/h4-5,8H,1-3H3 |
InChIキー |
YISVKJAIWAOKKM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)



![2-(Methylthio)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8683550.png)

![2-Formylbenzo[b]thiophene-5-carbonitrile](/img/structure/B8683555.png)



